Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate
Description
Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate is a chiral fluorinated benzoate ester featuring a bipyrrolidinyl substituent at the para position of the aromatic ring. The (R)-configuration at the stereocenter and the fluorine atom at the ortho position likely influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
Molecular Formula |
C16H21FN2O2 |
|---|---|
Molecular Weight |
292.35 g/mol |
IUPAC Name |
methyl 2-fluoro-4-[(3R)-3-pyrrolidin-1-ylpyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C16H21FN2O2/c1-21-16(20)14-5-4-12(10-15(14)17)19-9-6-13(11-19)18-7-2-3-8-18/h4-5,10,13H,2-3,6-9,11H2,1H3/t13-/m1/s1 |
InChI Key |
XHPMRAPTZHWBJT-CYBMUJFWSA-N |
Isomeric SMILES |
COC(=O)C1=C(C=C(C=C1)N2CC[C@H](C2)N3CCCC3)F |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCC(C2)N3CCCC3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the bipyrrolidinyl intermediate: This involves the cyclization of appropriate precursors under controlled conditions to form the bipyrrolidinyl ring system.
Introduction of the fluorobenzoate moiety: The bipyrrolidinyl intermediate is then reacted with a fluorobenzoate derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The fluorine atom in the benzoate ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be employed in the study of biological pathways and interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl ®-4-([1,3’-bipyrrolidin]-1’-YL)-2-fluorobenzoate involves its interaction with specific molecular targets. The bipyrrolidinyl moiety may interact with enzymes or receptors, modulating their activity. The fluorobenzoate core can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
The following analysis compares Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological relevance.
Structural Analogues in Patent Literature
Compound A: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate
- Structure: Features a pyrazolo-pyrimidinyl core linked to a chromenone moiety and a fluorobenzoate ester.
- Synthesis : Prepared via Suzuki-Miyaura coupling using intermediate 27, 2-fluoro-5-(4-(methoxycarbonyl)phenyl)boronic acid, and Pd catalysis .
- Properties :
- Melting Point (MP): 258–260°C
- Molecular Weight (MW): 572.4 g/mol (M+1)
- Yield: 8%
- Applications : Likely evaluated as a kinase inhibitor due to the pyrazolo-pyrimidine scaffold, a common motif in kinase-targeted therapies .
Compound B: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate
- Structure : Differs from Compound A in the pyrazolo-pyrimidine substitution pattern (3,4-c vs. 3,4-d).
- Synthesis : Similar Pd-catalyzed coupling with 1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid .
- Properties :
- MP: 303–306°C
- MW: 536.4 g/mol (M+1)
- Yield: 20%
Comparison to Target Compound :
- Structural Differences: The target compound lacks the chromenone and pyrazolo-pyrimidine moieties, instead incorporating a bipyrrolidinyl group. This substitution may reduce steric bulk and enhance solubility.
- Synthesis : Unlike Compounds A and B, the target compound’s synthesis likely involves alkylation or amination steps to introduce the bipyrrolidine ring.
Macrocyclic Kinase Inhibitors
Compound C: Methyl 5-(4,4-dioxido-4-thia-2,5,9-triaza-1(2,4)-pyrimidina-3(1,3)-benzenacyclononaphane-15-yl)-2-fluorobenzoate (60)
- Structure : A macrocyclic kinase inhibitor with a thia-triaza-pyrimidine core and fluorobenzoate ester.
- Synthesis : Prepared via Suzuki coupling using 4-fluoro-3-methoxycarbonylphenylboronic acid .
- Properties :
- Yield: 14%
- Physical Form: White solid
- Applications : Explicitly designed as a selective kinase inhibitor, leveraging macrocyclization to enhance target specificity .
Comparison to Target Compound :
- Structural Differences : The macrocyclic framework in Compound C introduces conformational rigidity absent in the target compound’s bipyrrolidinyl system.
- Biological Relevance : Both compounds likely inhibit kinases, but the target compound’s smaller size may favor broader tissue penetration.
Fluorobenzoate Derivatives
Compound D: Methyl(R)-2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate
- Structure : Contains a bromopyridinyloxy substituent instead of bipyrrolidinyl.
- Data Limitations: No detailed synthesis or properties reported .
Comparison to Target Compound :
- Functional Groups : The bromopyridinyloxy group in Compound D may confer distinct electronic effects compared to the bipyrrolidinyl group, altering binding interactions.
Biological Activity
Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluorobenzoic acid with an appropriate amine derivative. The process often requires specific catalysts and conditions to ensure high yields and purity. The compound's structure can be represented as follows:
Pharmacological Properties
This compound has been investigated for various biological activities:
- Antitumor Activity : Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to inhibit tumor growth in vitro and in vivo models, suggesting its potential as an anticancer agent .
- Anti-inflammatory Effects : Research has demonstrated that the compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
- Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating its potential utility in neurodegenerative diseases like Alzheimer's .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- In Vitro Studies : In a study involving human breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
- Animal Models : In murine models of inflammation, administration of this compound resulted in significant reductions in inflammatory markers and improved clinical scores compared to controls .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase pathways.
- Modulation of Signaling Pathways : It appears to affect signaling pathways related to cell proliferation and apoptosis, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth regulation .
Comparative Efficacy
A comparison table summarizing the biological activities of this compound against other known compounds is provided below:
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Neuroprotection |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| Standard Chemotherapeutic Agent A | Moderate | Low | None |
| Non-steroidal Anti-inflammatory Drug B | Low | High | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
